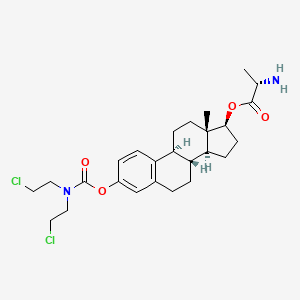
Alestramustine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is the L-alanine ester of estramustine, which is a combination of the nitrogen mustard normustine coupled via a carbamate to the estrogen estradiol . Alestramustine acts as a prodrug to estramustine and also forms estradiol as a byproduct . The drug, via its active metabolites, binds to microtubule-associated proteins and β-tubulin, interfering with microtubule function and thereby inhibiting cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alestramustine is synthesized by esterifying estramustine with L-alanine. The process involves the reaction of estradiol with bis(2-chloroethyl)carbamate to form estramustine, which is then esterified with L-alanine to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: Alestramustine undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce estramustine and L-alanine.
Oxidation: The compound can undergo oxidation reactions, particularly at the estradiol moiety.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as thiols and amines can be used under mild conditions.
Major Products Formed:
Hydrolysis: Estramustine and L-alanine.
Oxidation: Oxidized derivatives of estradiol.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Alestramustine has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and carbamate formation reactions.
Biology: Investigated for its effects on microtubule-associated proteins and β-tubulin.
Medicine: Explored as a potential chemotherapeutic agent for treating hormone-sensitive cancers such as prostate and breast cancer.
Industry: Utilized in the development of new cytostatic agents and estrogen derivatives.
Mechanism of Action
Alestramustine acts as a prodrug to estramustine, which is a combination of estradiol and nitrogen mustard. The nitrogen mustard component alkylates DNA and other cellular components, causing DNA strand breaks and misscoding events. This leads to apoptosis and cell death. The estrogen component allows selective concentration in estrogen receptor-positive cells, such as those in the prostate and breast .
Comparison with Similar Compounds
Estramustine: A direct precursor to alestramustine, with similar cytostatic properties.
Estradiol: The estrogen component of this compound, used in various hormonal therapies.
Normustine: The nitrogen mustard component, known for its alkylating properties.
Uniqueness: this compound’s uniqueness lies in its dual action as both an estrogen and a cytostatic agent. This dual functionality allows it to target hormone-sensitive cancers more effectively by combining the properties of estradiol and nitrogen mustard .
Properties
CAS No. |
139402-18-9 |
|---|---|
Molecular Formula |
C26H36Cl2N2O4 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate |
InChI |
InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1 |
InChI Key |
NRUFLTXGIPFVSH-KBVRNWHJSA-N |
SMILES |
CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |
Isomeric SMILES |
C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |
Canonical SMILES |
CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alestramustine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


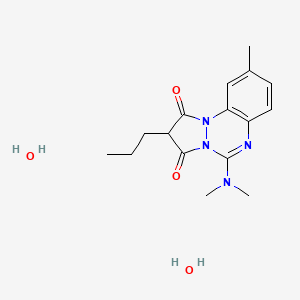
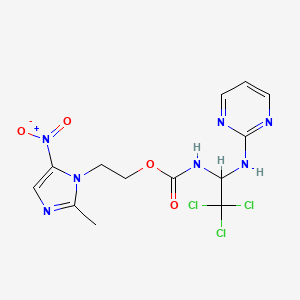
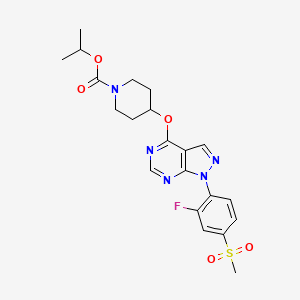
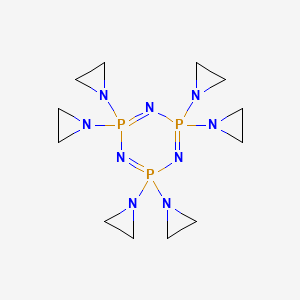
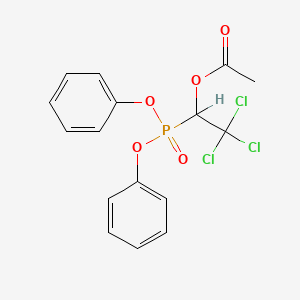
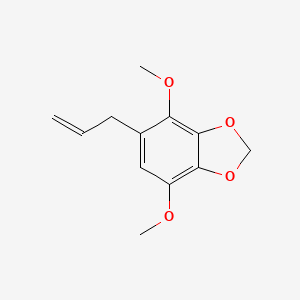
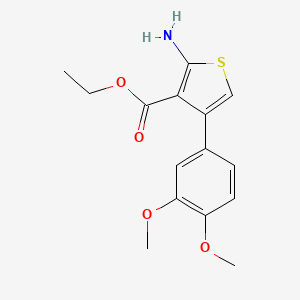
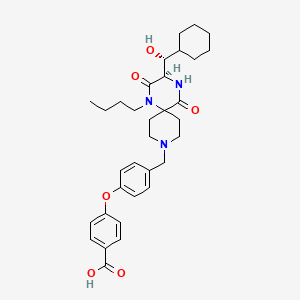
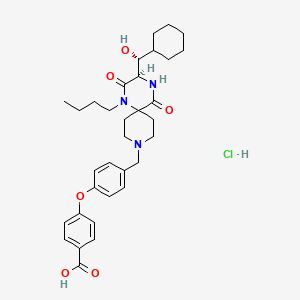
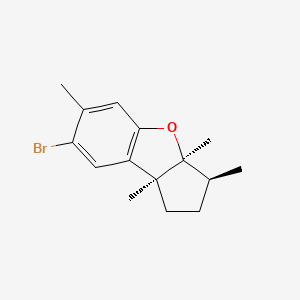
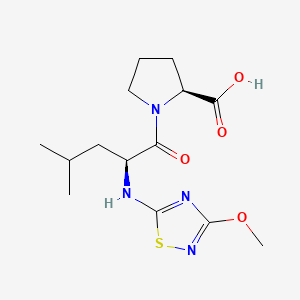
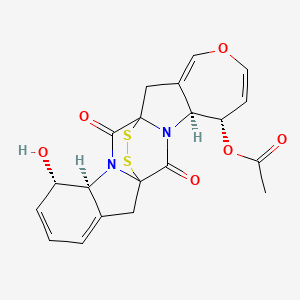
![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)

